2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene
Description
Properties
Molecular Formula |
C46H30 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9,10-dinaphthalen-2-yl-2-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C46H30/c1-2-10-31(11-3-1)34-18-20-35(21-19-34)38-26-27-43-44(30-38)46(40-25-23-33-13-5-7-15-37(33)29-40)42-17-9-8-16-41(42)45(43)39-24-22-32-12-4-6-14-36(32)28-39/h1-30H |
InChI Key |
WXIVUNHVLAMNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Optoelectronic Applications
-
Organic Light Emitting Diodes (OLEDs) :
- The compound is utilized as an emissive layer due to its high fluorescence efficiency. Its ability to emit light across a range of wavelengths makes it suitable for full-color displays.
- Case Study : Research indicates that OLEDs incorporating this compound exhibit improved brightness and color purity compared to traditional materials. The high electron mobility of the compound facilitates efficient charge transport, leading to enhanced device performance .
-
Organic Photovoltaics (OPVs) :
- As a donor material in OPV cells, this compound contributes to effective light absorption and charge separation.
- Case Study : In a study comparing various donor materials, devices using 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene showed a power conversion efficiency exceeding 8%, attributed to its favorable energy levels and excellent film-forming properties .
-
Sensors :
- Its luminescent properties allow for use in chemical sensors, particularly for detecting environmental pollutants or biological markers.
- Case Study : A sensor developed using this compound demonstrated high sensitivity and selectivity for detecting volatile organic compounds (VOCs) in air samples, showcasing potential for environmental monitoring applications .
Photonic Applications
-
Light Harvesting :
- The compound's ability to absorb light efficiently makes it an attractive candidate for applications in light-harvesting systems.
- Research Findings : Studies have shown that incorporating this compound into dye-sensitized solar cells significantly improves light absorption and energy conversion rates .
- Fluorescent Markers :
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. It then releases energy in the form of fluorescence as it returns to its ground state. This process is utilized in various applications, such as in OLEDs, where the compound emits light when an electric current is applied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogs from the Same Series
Compound 3 is part of a series of diarylanthracene derivatives synthesized for OLED applications. Direct comparisons include:
| Compound Name | Substituents (9,10-positions) | EL Emission (nm) | Brightness (cd·m⁻²) | Current Efficiency (cd·A⁻¹) | External Quantum Efficiency (EQE, %) |
|---|---|---|---|---|---|
| 1 : 9,10-Diphenyl-2-(trifluoromethylphenyl)anthracene | Phenyl | 488 | 2153.5 | 2.1 | 0.8 |
| 2 : 9,10-Di(biphenyl-4-yl)-2-(trifluoromethylphenyl)anthracene | Biphenyl-4-yl | 512 | Lower than 1 | Lower than 1 | Lower than 1 |
| 3 : 9,10-Di(naphthalen-2-yl)-2-(trifluoromethylphenyl)anthracene | Naphthalen-2-yl | 512 | Lower than 1 | Lower than 1 | Lower than 1 |
Key Findings :
- Emission Wavelength : Compounds 2 and 3 exhibit red-shifted emission (512 nm) compared to Compound 1 (488 nm), attributed to the extended conjugation of biphenyl and naphthyl groups .
- Device Performance : Compound 1 outperforms 2 and 3 in brightness (2153.5 cd·m⁻²), current efficiency (2.1 cd·A⁻¹), and EQE (0.8%). The phenyl groups in Compound 1 likely reduce steric hindrance and optimize charge balance .
- However, they may enhance thermal stability due to increased rigidity .
Comparison with Other Diarylanthracene Derivatives
a) 9,10-Diphenylanthracene (DPA)
- Structure : Phenyl groups at 9,10-positions without trifluoromethyl substitution.
- Properties : Lower thermal stability compared to fluorinated analogs. Used as a benchmark in photodegradation studies, where trifluoromethyl-substituted compounds (e.g., Compound 3) show improved stability due to electron-withdrawing effects .
b) 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene
- Structure : Biphenyl-4-yl groups at 9,10-positions.
c) 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Substituent Effects on Key Properties
Biological Activity
2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene, commonly referred to as bis(naphthalen-2-yl)anthracene derivative, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound's unique structure enables various interactions at the molecular level, making it a candidate for applications in organic electronics and biological systems.
- Molecular Formula : C₃₈H₂₆
- Molecular Weight : 482.61 g/mol
- LogP : 10.66 (indicating high hydrophobicity)
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds similar to 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene, particularly focusing on their anticancer properties and phototoxicity. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Research indicates that PAHs can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon exposure to light, which can lead to apoptosis in cancer cells.
Case Studies
- Phototoxicity in Cancer Cells :
-
Mechanistic Insights :
- Investigations into the structure-activity relationship (SAR) of related compounds revealed that modifications in the aromatic substituents could enhance or reduce cytotoxic effects. For instance, the introduction of electron-donating groups increased ROS production and subsequent cell death in tumor cells .
Table of Biological Activities
The primary mechanisms through which 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Upon light activation, the compound generates ROS, leading to oxidative stress and subsequent cell death.
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
